molecular formula C16H18ClN5O B2834872 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine CAS No. 203436-13-9

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine

Cat. No. B2834872
M. Wt: 331.8
InChI Key: PDMSQJKBAMAEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine (2C9IPMBA) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the purin-6-amine class of compounds, and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has focused on the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, which are closely related to 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine. These compounds exhibit variations in amino/imino tautomer ratios, significantly influenced by the substituents in the 2 position. Such studies are crucial for understanding the reactivity and properties of these compounds (Roggen & Gundersen, 2008).

Biological Activity and Applications

  • The biological screening of similar compounds, particularly 2-substituted agelasine analogs, has shown potential in antimycobacterial and antiprotozoal activity. These studies are instrumental in drug discovery, especially in identifying new compounds with potential therapeutic applications (Roggen et al., 2011).
  • Another significant research area is the exploration of the cytotoxic properties of compounds like 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine in various human cancer cell lines. Such studies help in understanding the potential of these compounds as chemotherapeutic agents (Trávníček et al., 2007).

Process Development and Large-Scale Preparation

  • There is also research focused on the process development for large-scale preparation of related compounds. This involves understanding the synthesis pathways and optimizing them for pharmaceutical manufacturing. Such research is critical for the potential mass production of these compounds for therapeutic use (Shi et al., 2015).

Enzyme Inhibition and Pharmacological Potential

  • Some studies have explored the role of related compounds in enzyme inhibition, particularly their effects on adenosine deaminase. This research contributes to a better understanding of the molecular mechanisms of these compounds and their potential pharmacological applications (Schaeffer & Odin, 1965).

properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-9-propan-2-ylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-11-4-6-12(23-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMSQJKBAMAEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine

Synthesis routes and methods

Procedure details

2-Chloro-6-[(4-methoxybenzyl)amino]-9-(2-propyl)purine is prepared from 2,6-dichloro-9-(2-propyl)purine (see Example 19 for preparation), 4-methoxybenzylamine, and triethylamine essentially as described above in Example 1, Scheme A, step b.
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Citations

For This Compound
1
Citations
J Calderón-Arancibia, C Espinosa-Bustos… - Molecules, 2015 - mdpi.com
A series of 2,6,9-trisubstituted purine derivatives have been synthesized and investigated for their potential role as antitumor agents. Twelve compounds were obtained by a three step …
Number of citations: 43 www.mdpi.com

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